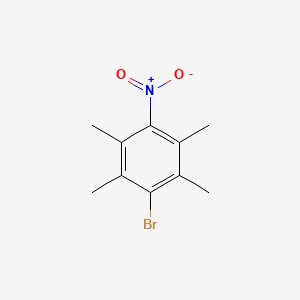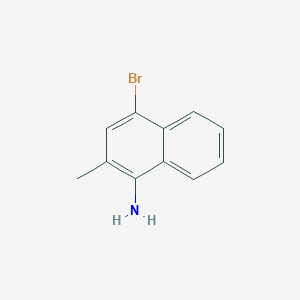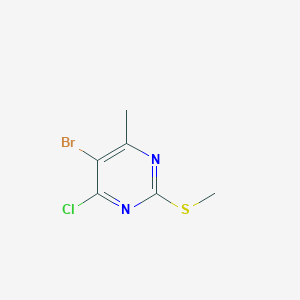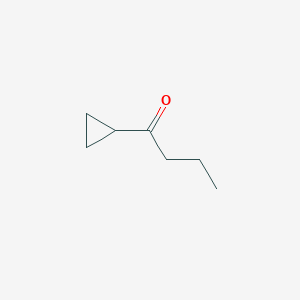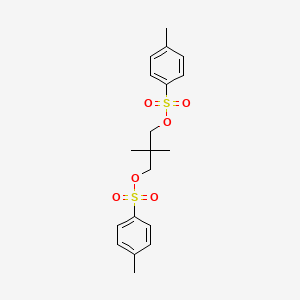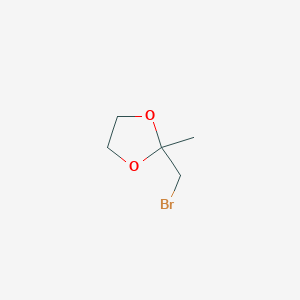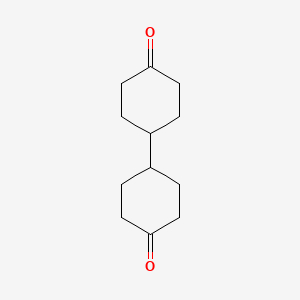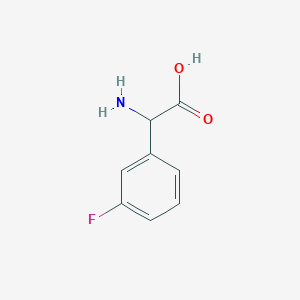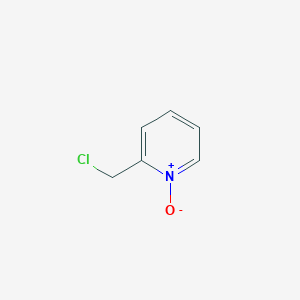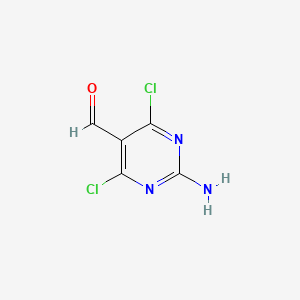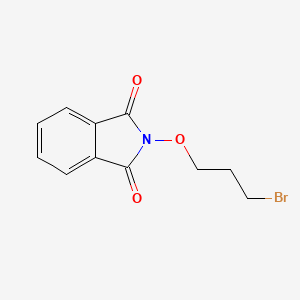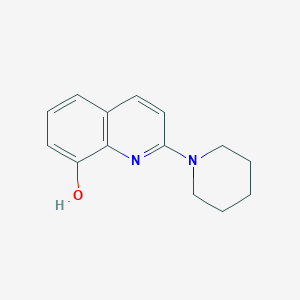
2-(Piperidin-1-yl)quinolin-8-ol
概要
説明
"2-(Piperidin-1-yl)quinolin-8-ol" and its derivatives have been the subject of research due to their potential pharmacological activities and applications in molecular recognition. The compound represents a class of quinoline derivatives that are modified with a piperidinyl group, potentially offering a variety of biological activities and chemical properties. The synthesis and study of this compound and its derivatives are of interest in the development of new therapeutic agents and materials with specific chemical and physical properties.
Synthesis Analysis
Synthesis approaches for "2-(Piperidin-1-yl)quinolin-8-ol" derivatives typically involve condensation reactions, Claisen-Schmidt condensation, or multi-step synthetic pathways starting from commercially available precursors. For instance, Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide has been synthesized through condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in ethanol (Afzal et al., 2012). Additionally, ultrasound- and microwave-assisted synthesis has been employed for efficient preparation of related derivatives (Ashok et al., 2014).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of similar compounds have been investigated both experimentally and theoretically using techniques like FT-IR, FT-Raman, and NMR spectroscopy, as well as density functional theory (DFT) calculations. For example, 1-(quinolin-3-yl)piperidin-2-ol's structure was elucidated, revealing insights into its stability and non-linear optical properties (Suresh et al., 2015).
科学的研究の応用
Antimicrobial Activity
2-(Piperidin-1-yl)quinolin-8-ol and its derivatives have been studied for their antimicrobial properties. A series of compounds including (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones exhibited good antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok et al., 2014). Moreover, derivatives such as 1-(quinolin-3-yl)pyrrolidin-2-ol showed notable antibacterial and larvicidal activities (Suresh et al., 2016).
Anti-Tubercular and Anticancer Activities
Mefloquine derivatives containing piperidin-1-yl groups demonstrated significant anti-tubercular activities. Specifically, compounds like diphenyl[((R*,S*)-2,8-bis(trifluoromethyl)quinolin-4-yl)-piperidin-2-yl-methanolato-O,N]boron showed potent activity against M. tuberculosis (Wardell et al., 2011). In addition, certain piperidin-1-ylmethyl quinoline analogues exhibited considerable antiproliferative effects against human cancer cell lines, indicating their potential in cancer treatment (Harishkumar et al., 2018).
Anti-Corrosion and Molecular Studies
Some 8-hydroxyquinoline derivatives, such as 5-(azidomethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol, have shown promise as anti-corrosion agents for metals in acidic mediums. These compounds demonstrated effective corrosion inhibition, highlighting their potential in industrial applications (Douche et al., 2020). Additionally, studies on molecules like 1-(quinolin-3-yl)piperidin-2-ol provided insights into their molecular structure and properties, including applications in non-linear optics and electronic properties (Suresh et al., 2015).
Alzheimer's Disease Research
In Alzheimer's disease research, certain quinoline thiosemicarbazones with piperidine moieties showed potent inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, indicating their potential therapeutic use (Munir et al., 2021).
Safety And Hazards
将来の方向性
Piperidines, including “2-(Piperidin-1-yl)quinolin-8-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
2-piperidin-1-ylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8,17H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMWXCLCXPKPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298262 | |
| Record name | 2-(piperidin-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)quinolin-8-ol | |
CAS RN |
31570-94-2 | |
| Record name | 31570-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(piperidin-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




